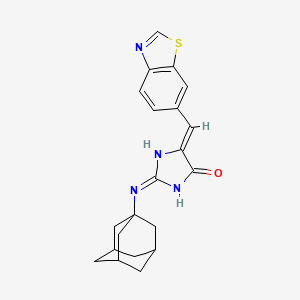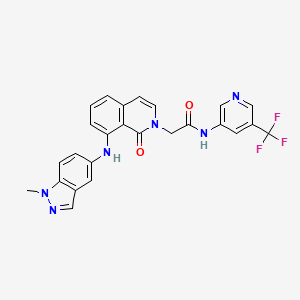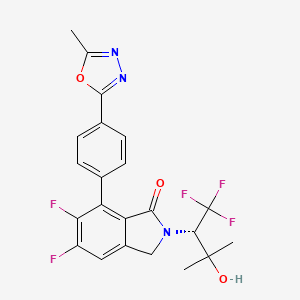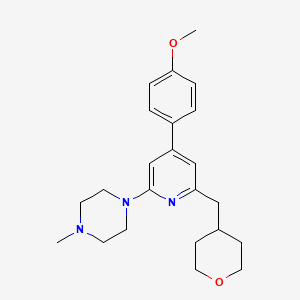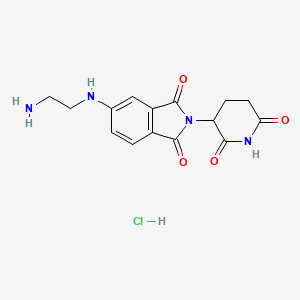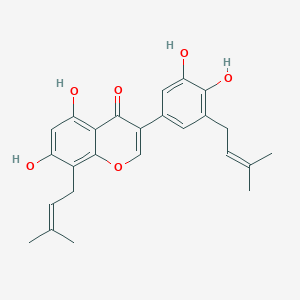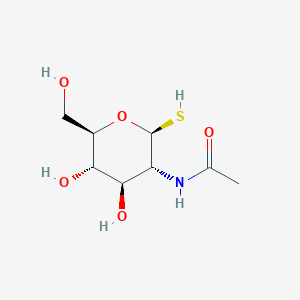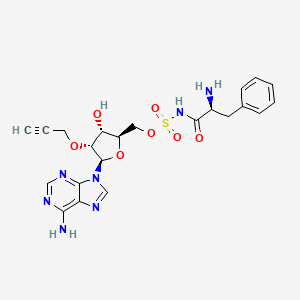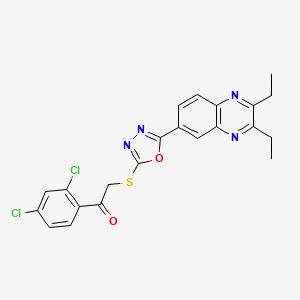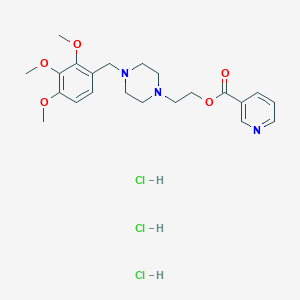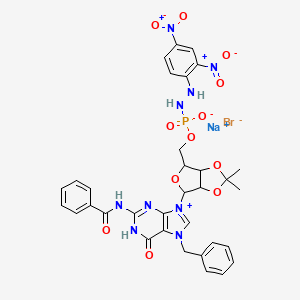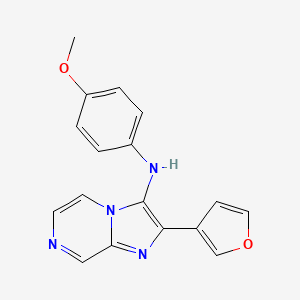
Cdk9-IN-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk9-IN-26 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription and cell cycle progression. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which is crucial for the phosphorylation of RNA polymerase II and the transcriptional elongation of genes essential for cell cycle control and apoptosis evasion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-26 involves a series of chemical reactions starting from readily available precursors. The synthetic route typically includes steps such as cyclization, reduction, nucleophilic substitution, and Suzuki–Miyaura coupling reactions. For instance, one of the key intermediates can be synthesized from malononitrile and 1-bromo-2-(2-bromoethoxy)ethane through successive cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize side reactions. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Cdk9-IN-26 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Cdk9-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK9 in various chemical processes.
Biology: Helps in understanding the regulation of transcription and cell cycle progression.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting transcriptional dysregulation in tumors
Industry: Potential use in the development of new drugs targeting CDK9-related pathways.
Mechanism of Action
Cdk9-IN-26 exerts its effects by selectively inhibiting CDK9, thereby preventing the phosphorylation of RNA polymerase II. This inhibition disrupts the transcriptional elongation of genes essential for cell cycle progression and survival, leading to reduced expression of oncogenes like MYC and anti-apoptotic proteins like MCL1 . The molecular targets and pathways involved include the P-TEFb complex and downstream transcriptional regulators .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: A first-generation CDK inhibitor used as a reference compound in studies of CDK9 inhibitors.
NVP-2: A selective ATP-competitive CDK9 inhibitor with potent antitumor activity.
CDKI-73: An orally bioavailable CDK9 inhibitor evaluated in prostate cancer models.
Uniqueness
Cdk9-IN-26 is unique in its high selectivity for CDK9 over other cyclin-dependent kinases, making it a valuable tool for studying CDK9-specific pathways and developing targeted therapies .
Properties
Molecular Formula |
C17H14N4O2 |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
2-(furan-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C17H14N4O2/c1-22-14-4-2-13(3-5-14)19-17-16(12-6-9-23-11-12)20-15-10-18-7-8-21(15)17/h2-11,19H,1H3 |
InChI Key |
CVHXPWDUUXXJIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=COC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


